N-Chloroazetidine
Description
Structure
3D Structure
Properties
CAS No. |
32115-53-0 |
|---|---|
Molecular Formula |
C3H6ClN |
Molecular Weight |
91.54 g/mol |
IUPAC Name |
1-chloroazetidine |
InChI |
InChI=1S/C3H6ClN/c4-5-2-1-3-5/h1-3H2 |
InChI Key |
KUUOLXZRTBOHBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for N Chloroazetidine and Its N Substituted Analogues
Direct N-Chlorination Approaches
Direct N-chlorination involves the treatment of a pre-formed azetidine (B1206935) ring with an electrophilic chlorine source. This method is often straightforward but requires careful control of reaction conditions to avoid side reactions.
Utilization of N-Chlorosuccinimide (NCS) in N-Chlorination
N-Chlorosuccinimide (NCS) is a widely used reagent for the N-chlorination of amines, including cyclic amines like azetidines. The reaction proceeds via the electrophilic attack of the chloronium ion (Cl+) from NCS on the lone pair of the nitrogen atom in the azetidine ring.
1-Chloroazetidines can be synthesized by treating the corresponding azetidines with NCS. thieme-connect.de For instance, (2S)-1-chloro-2-methylazetidine is formed from (2S)-2-methylazetidine using NCS in diethyl ether. thieme-connect.de A vacuum gas/solid chlorination technique has also been employed for the N-chlorination of azetidines with NCS. thieme-connect.de The use of NCS is advantageous due to its solid nature, which simplifies handling compared to gaseous chlorine, and the mild reaction conditions often employed. google.com The byproduct, succinimide, is typically easy to remove from the reaction mixture.
Other Electrophilic Chlorinating Agents
Besides NCS, other electrophilic chlorinating agents have been utilized for the N-chlorination of azetidines and other amines. These reagents vary in their reactivity and selectivity, offering a range of options for specific synthetic needs.
tert-Butyl Hypochlorite (B82951) (t-BuOCl): This reagent has been used for the synthesis of 1-chloroazetidines in solvents like dimethylformamide (DMF) or benzene. thieme-connect.de It is a powerful chlorinating agent, and its use requires careful temperature control.
Sodium Hypochlorite (NaOCl): Aqueous solutions of sodium hypochlorite can also be used for the N-chlorination of azetidines. thieme-connect.de This method is often employed for its cost-effectiveness and environmental friendliness, although it may not be suitable for substrates sensitive to aqueous or basic conditions.
Trichloroisocyanuric Acid (TCCA): TCCA is a stable and efficient reagent for chlorination that can release an electrophilic chlorine atom (Cl+). researchgate.net It has been used for the synthesis of various chlorinated compounds under mild conditions. researchgate.net
Phosphorus Pentachloride (PCl5) and Sulfuryl Chloride (SO2Cl2): These are traditional and highly reactive chlorinating agents. thieme-connect.de While effective, their high toxicity and reactivity necessitate cautious handling. thieme-connect.de
The choice of the chlorinating agent depends on factors such as the stability of the starting azetidine, the desired reaction conditions, and the scale of the synthesis.
Indirect Synthetic Pathways
Indirect methods involve the formation of the N-chloroazetidine scaffold through cyclization or ring transformation reactions, where the N-chloro functionality is either introduced during the ring-forming step or in a subsequent step.
Cyclization Reactions Leading to this compound Scaffolds
The construction of the azetidine ring is a key step in these pathways. Several cyclization strategies have been developed to afford chloro-substituted azetidines.
One notable method is the [2+2] cycloaddition reaction between an imine and chloroacetyl chloride in the presence of a base like triethylamine. vulcanchem.comechemcom.comresearchgate.net This reaction, a variation of the Staudinger synthesis, directly yields a 3-chloroazetidin-2-one (a β-lactam). Subsequent modification of the N-substituent can then be performed if necessary. vulcanchem.com
Another approach involves the intramolecular cyclization of γ-amino alcohol derivatives. For example, β-chloro-γ-amino alcohols can undergo intramolecular cyclization under Mitsunobu conditions to yield trans-2-aryl-3-chloroazetidines. rsc.org Similarly, the cyclization of β-chloro-γ-mesyloxypropylamines can stereoselectively generate 1,2,3,4-tetrasubstituted 3-chloroazetidines. rsc.org
Ring Transformation Strategies for Azetidine Derivatives
Ring transformations offer a powerful tool for the synthesis of azetidine derivatives from other heterocyclic systems. These methods often leverage the ring strain of smaller rings or involve rearrangements of larger rings.
A significant strategy involves the ring transformation of aziridine (B145994) derivatives. For instance, alkyl 2-(bromomethyl)aziridine-2-carboxylates can be converted to alkyl 3-chloroazetidine-3-carboxylates. clockss.org This process involves the ring opening of the aziridine with hydrochloric acid, followed by a base-promoted intramolecular ring closure to form the azetidine ring. clockss.orgsemanticscholar.org Similarly, thermal isomerization of certain aziridines can lead to the formation of azetidines. rsc.org
The ring opening of 1-azabicyclo[1.1.0]butanes with reagents like acyl chlorides or ethyl chloroformate can also lead to the formation of 3-chloroazetidines. colab.ws This reaction proceeds by the cleavage of the strained central N-C(3) bond. colab.ws
Precursor Chemistry in this compound Synthesis
The synthesis of N-chloroazetidines relies on the availability of suitable precursor molecules. For direct N-chlorination, the primary precursor is the corresponding azetidine or N-substituted azetidine. The synthesis of the azetidine ring itself can be achieved through various methods, including the cyclization of γ-haloamines or γ-aminoalcohols. colab.ws
For indirect pathways, the precursors are more varied. In the case of [2+2] cycloadditions, the precursors are imines and chloroacetyl chloride. vulcanchem.comechemcom.com The imines are typically formed from the condensation of primary amines with aldehydes. vulcanchem.com
For ring transformation strategies, the precursors are other heterocyclic compounds. For example, the synthesis of 3-chloroazetidines from aziridines requires the corresponding 2-(halomethyl)aziridine precursors. clockss.org The synthesis of these aziridine precursors can be achieved through methods like the cyclization of O-mesylated 1-alkylamino-3-chloro-2-propanols. clockss.org
The following table summarizes some of the key synthetic reactions discussed:
| Reaction Type | Starting Materials | Reagents | Product |
| Direct N-Chlorination | Azetidine | N-Chlorosuccinimide (NCS) | 1-Chloroazetidine |
| Direct N-Chlorination | Azetidine | tert-Butyl Hypochlorite (t-BuOCl) | 1-Chloroazetidine |
| [2+2] Cycloaddition | Imine, Chloroacetyl Chloride | Triethylamine | 3-Chloroazetidin-2-one |
| Intramolecular Cyclization | β-Chloro-γ-amino alcohol | DEAD, PPh3 (Mitsunobu) | trans-2-Aryl-3-chloroazetidine |
| Ring Transformation | Alkyl 2-(bromomethyl)aziridine-2-carboxylate | HCl, then Base | Alkyl 3-chloroazetidine-3-carboxylate |
| Ring Opening | 1-Azabicyclo[1.1.0]butane | Ethyl Chloroformate | N-Carboethoxy-3-chloroazetidine derivative |
Synthesis of Halogenated Azetidine Precursors
The construction of azetidine rings substituted with halogens on the carbon framework is a critical step for producing a variety of this compound analogs. Several synthetic routes have been established to access these important precursors.
One prominent method involves the intramolecular cyclization of acyclic precursors. For example, 3-chloroazetidines can be prepared via the cyclization of β-chloro-γ-amino alcohol derivatives. clockss.org Another approach is the reduction of 4-aryl-3-chloro-2-azetidinones (β-lactams). clockss.org These β-lactams are themselves accessible through the Staudinger reaction, a [2+2] cycloaddition of an imine with chloroacetyl chloride. researchgate.net This method has been used to generate a large number of 3-chloro monocyclic β-lactams. researchgate.net
Ring transformation and ring-opening reactions are also powerful strategies. Alkyl 3-chloroazetidine-3-carboxylates have been synthesized from alkyl 2-(bromomethyl)aziridine-2-carboxylates. clockss.orgcrossref.org This transformation involves the ring opening of the aziridine with hydrochloric acid, followed by a base-promoted 4-exo-tet ring closure to form the azetidine ring. clockss.org Similarly, the reaction of 1-azabicyclo[1.1.0]butanes with reagents like tosyl chloride, HCl, or acid chlorides results in the opening of the strained central bond to afford various 3-chloroazetidines. clockss.orgcolab.ws For example, adding ethyl chloroformate across the N-C(3) bond of 1-aza-3-(bromomethyl)bicyclo[1.1.0]butane yields N-carboethoxy-3-(bromomethyl)-3-chloroazetidine. colab.wstandfonline.com
A convenient synthesis for 3,3-dichloroazetidines, a previously rare class of compounds, has also been developed. This method starts with the reaction of N-(1-aryl-2,2-dichloroethylidene)amines with aromatic aldehydes to produce α,α-dichloro-β-hydroxy imines. These intermediates are then converted to their β-(mesyloxy) derivatives, which can be cyclized to form various 2-substituted-3,3-dichloroazetidines. acs.org
The following table summarizes various synthetic methods for preparing halogenated azetidine precursors.
| Precursor Type | Starting Materials | Key Reagents/Conditions | Product | Ref |
| 3-Chloroazetidine | β-Chloro-γ-amino alcohol derivatives | Cyclization | 3-Chloroazetidine | clockss.org |
| 3-Chloroazetidine | 4-Aryl-3-chloro-2-azetidinone | Reduction | 3-Chloroazetidine | clockss.org |
| 3-Chloroazetidine-3-carboxylate | Alkyl 2-(bromomethyl)aziridine-2-carboxylate | 1. HCl; 2. NaOH | Alkyl 3-chloroazetidine-3-carboxylate | clockss.org |
| N-Acyl-3-bromo-3-chloroazetidine | 3-Bromomethyl-1-azabicyclo[1.1.0]butane, Acyl chloride | Electrophilic addition | N-Acyl-3-bromomethyl-3-chloroazetidine | colab.wstandfonline.com |
| 3,3-Dichloroazetidine | α,α-Dichloro-β-(mesyloxy) ketimine | NaBH(CN)₃, then K₂CO₃/DMSO | 3,3-Dichloroazetidine | acs.org |
Stereochemical Considerations in Precursor Synthesis
Controlling the stereochemistry during the synthesis of halogenated azetidines is crucial, as the spatial arrangement of substituents significantly influences the properties of the final molecule. Various strategies have been developed to achieve high levels of stereoselectivity.
The stereochemical outcome of azetidine synthesis is often dictated by the stereochemistry of the acyclic precursors. For instance, chiral short-chain α-chloroaldehydes, which can be prepared from enantiomerically pure amino acids, are valuable starting materials. acs.org Their use in the Staudinger synthesis leads to (3S,4S)-4-[(1S)-1-chloroalkyl]azetidin-2-ones with high diastereomeric ratios. acs.org
The use of chiral auxiliaries is another effective approach. Chiral tert-butanesulfinamide has been employed to achieve high levels of stereoselectivity in the synthesis of C-2-substituted azetidines. rsc.org The synthesis proceeds through a Reformatsky reaction of sulfinimines, followed by reduction and cyclization. rsc.org
The nature of the cyclization reaction itself can also be highly stereoselective. The iodocyclization of homoallylic amines using iodine and sodium hydrogen carbonate leads to the stereoselective formation of cis-azetidines. rsc.orgmedwinpublishers.com Similarly, the diastereoselective hydrozirconation of certain precursors followed by reaction with iodine has been used to synthesize cis-2,3-disubstituted azetidines. rsc.org In contrast, the synthesis of enantiopure trans-2-aryl-3-chloroazetidines has been achieved starting from α-chloro-β-aminosulfinyl imidates. rsc.org
Ring transformation reactions can also proceed with stereocontrol. The reduction of β-(mesyloxy) imines with certain reagents can furnish 2-cyano- or 2-methoxy-3,3-dichloroazetidines in a stereoselective manner. acs.org
The following table highlights selected stereoselective synthetic methods for azetidine precursors.
| Method | Key Feature | Stereochemical Outcome | Product Type | Ref |
| Staudinger Synthesis | Use of chiral α-chloroaldehydes from amino acids | High diastereomeric ratio (e.g., 3S,4S) | 4-(1-Chloroalkyl)azetidin-2-ones | acs.org |
| Iodocyclization | Intramolecular reaction of homoallylic amines | cis-Diastereoselectivity | 2-(Iodomethyl)azetidines | rsc.orgmedwinpublishers.com |
| Auxiliary-Controlled Synthesis | Use of chiral tert-butanesulfinamide | High stereoselectivity | C-2-Substituted azetidines | rsc.org |
| Precursor-Directed Synthesis | Starting from α-chloro-β-aminosulfinyl imidates | Enantiopure trans products | trans-2-Aryl-3-chloroazetidines | rsc.org |
| Diastereoselective Aldol Reaction | Zincated 3-chloro-3-methyl-1-azaallylic anions | Diastereoselective reaction | 1,2,3,4-Tetrasubstituted 3-chloroazetidines | ugent.be |
Mechanistic Investigations of Reactions Involving N Chloroazetidine
N-Cl Bond Activation and Cleavage Mechanisms
The nitrogen-chlorine (N-Cl) bond is a key functional group whose cleavage initiates the subsequent reactions of N-chloroazetidine. This bond can break in two primary ways: homolytically to form radical species or heterolytically to form ionic species. The pathway taken is often dictated by the reaction conditions, such as temperature, light, or the presence of other reagents.
Homolytic cleavage, or homolysis, involves the symmetrical breaking of the N-Cl bond, where each atom retains one of the bonding electrons. libretexts.orgwikipedia.org This process results in the formation of an azetidinyl radical and a chlorine radical. High temperatures or ultraviolet (UV) light typically provide the necessary energy to overcome the bond dissociation energy and induce homolysis. maricopa.edu
N-Cl (azetidine) → Azetidinyl Radical (•N(CH₂)₃) + Chlorine Radical (•Cl)
This pathway is characteristic of gas-phase reactions, such as thermal decomposition or pyrolysis. acs.org The bond-dissociation energy is the enthalpy change associated with this homolytic cleavage and is a measure of the bond's strength. wikipedia.orgchemistrysteps.com The radicals formed are highly reactive intermediates that can proceed through various subsequent reaction steps, including rearrangement or fragmentation of the azetidine (B1206935) ring. libretexts.org For instance, the thermal decomposition of this compound has been studied through pyrolysis, a method that often involves radical mechanisms. acs.org
Heterolytic cleavage, or heterolysis, involves the asymmetrical breaking of the N-Cl bond, where one fragment retains the entire pair of bonding electrons. libretexts.orgmaricopa.edu This results in the formation of ions. wikipedia.org Given the difference in electronegativity between nitrogen and chlorine, two outcomes are possible, though one is generally favored.
Formation of an azetidinyl cation and a chloride anion: N-Cl → [N(CH₂)₃]⁺ + Cl⁻
Formation of an azetidinyl anion and a chloronium ion: N-Cl → [N(CH₂)₃]⁻ + Cl⁺
In the context of N-halamines, the N-Cl bond is known to be labile. rsc.org Heterolysis is often facilitated by polar solvents or the presence of Lewis acids. The more common pathway involves the departure of chlorine as a chloride ion (Cl⁻), leaving behind a positively charged nitrogen species, or as a chloronium ion (Cl⁺), generating a negatively charged nitrogen. The specific pathway depends on the electronic environment and the reagents involved. This type of cleavage is fundamental to many ionic reactions and can lead to nucleophilic substitution or elimination reactions. chemistrysteps.comacs.org
Homolytic Cleavage Pathways
Dehydrochlorination Reaction Mechanisms
Dehydrochlorination is a type of elimination reaction where a molecule of hydrogen chloride (HCl) is removed from the substrate. In this compound, this involves the removal of the chlorine atom from the nitrogen and a hydrogen atom from an adjacent carbon (a β-hydrogen). This reaction is a primary pathway for the formation of unsaturated derivatives. acs.orgacs.org The mechanism of this elimination can proceed through either a concerted (E2) or a stepwise (E1) pathway.
The E1 (Elimination, unimolecular) mechanism is a two-step process. iitk.ac.inchemicalnote.com
Step 1 (Rate-determining): The leaving group (in this case, the chloro group from the nitrogen, possibly assisted by prior rearrangement or cleavage) departs, forming a carbocation intermediate. This step is slow and its rate depends only on the concentration of the substrate. chemicalnote.compharmaguideline.com
Step 2 (Fast): A weak base removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. pharmaguideline.com
E1 reactions are favored by good leaving groups, stable carbocation intermediates, the presence of weak bases, and polar protic solvents that can stabilize the ionic intermediates. iitk.ac.inpharmaguideline.com While common for tertiary alkyl halides, the applicability to this compound would depend on the specific conditions and the stability of the potential cationic intermediate. pharmaguideline.comlibretexts.org
The E2 (Elimination, bimolecular) mechanism is a one-step, concerted process. iitk.ac.inchemicalnote.com In this pathway, a base abstracts a β-hydrogen at the same time as the leaving group departs and the double bond forms. chemicalnote.com The reaction rate depends on the concentration of both the substrate and the base. chemicalnote.compharmaguideline.com
This mechanism requires a specific anti-periplanar geometry between the hydrogen being removed and the leaving group for optimal orbital overlap in the transition state. iitk.ac.in E2 reactions are favored by strong, often sterically hindered, bases. pharmaguideline.comlibretexts.org The dehydrochlorination of this compound, particularly when promoted by a base, is likely to proceed through an E2 or E2-like mechanism.
| Feature | E1 Mechanism | E2 Mechanism |
| Number of Steps | Two steps (intermediate formed) | One step (concerted) |
| Rate Law | Unimolecular: Rate = k[Substrate] | Bimolecular: Rate = k[Substrate][Base] |
| Base Requirement | Weak base is sufficient | Strong base is required |
| Solvent | Favored by polar protic solvents | Solvent polarity is less critical |
| Intermediate | Carbocation | No intermediate (transition state) |
This table provides a general comparison of E1 and E2 reaction pathways. iitk.ac.inchemicalnote.compharmaguideline.com
Experimental studies have shown that the dehydrochlorination of this compound is a key step in the formation of highly unstable, unsaturated four-membered rings and their subsequent rearrangement products. acs.orgacs.org
The primary product of the dehydrochlorination of this compound is 1-azetine (B13808008) . acs.orgacs.org This reaction involves the elimination of HCl from the parent molecule. The formation of 1-azetine, an unsaturated heterocyclic compound, is achieved by passing this compound over solid potassium hydroxide, which acts as the base promoting the elimination.
Further heating of the newly formed 1-azetine through pyrolysis leads to ring-opening and rearrangement, yielding another unstable molecule, 2-azabutadiene . acs.orgacs.orgnih.gov This subsequent reaction demonstrates that the initial dehydrochlorination product serves as a precursor to acyclic derivatives. Microwave spectroscopy has been instrumental in identifying these transient species. acs.orgacs.org
Table of Spectroscopic Constants for this compound Reaction Products
The following table presents key experimental data obtained from the microwave spectroscopic analysis of the products formed during the thermal decomposition and dehydrochlorination of this compound.
| Compound | Rotational Constants (MHz) | Dipole Moments (D) |
| N-Chloromethylenimine | A = 62434.90, B = 6676.389, C = 6022.843 | μₐ = 0.58, μₑ = 1.00 |
| 1-Azetine | A = 13911.630, B = 12713.799, C = 7254.990 | μₐ = 2.15, μₑ = 0.68 |
| 2-Azabutadiene | A = 47186.010, B = 4886.5325, C = 4430.0673 | μₐ = 2.40, μₑ = 1.48 |
Data sourced from the study by Sugie, Takeo, and Matsumura. acs.org
E2 Elimination Pathways
Nucleophilic Substitution Reactions at the Nitrogen Center
Nucleophilic substitution at the nitrogen atom of this compound involves the displacement of the chloride ion by a nucleophile. The mechanism of this process can be influenced by several factors, most notably the nature and reactivity of the attacking nucleophile. Drawing parallels from studies on other N-chloramines, it is plausible that this compound can undergo substitution via pathways analogous to both S(_N)1 and S(_N)2 mechanisms. nih.gov
A stepwise, or S(_N)1-type, mechanism at the nitrogen center would involve the initial, rate-determining heterolytic cleavage of the N-Cl bond to form a highly reactive nitrenium ion intermediate and a chloride ion. This is then followed by a rapid attack of the nucleophile on the electron-deficient nitrogen atom.
Proposed S(_N)1-Type Mechanism:
Formation of the Azetidinyl-Nitrenium Ion (Slow): this compound → Azetidinyl-nitrenium ion + Cl
Nucleophilic Attack (Fast): Azetidinyl-nitrenium ion + Nu → N-substituted azetidine
This pathway is generally favored with less reactive nucleophiles and in polar, protic solvents that can stabilize the resulting ions. masterorganicchemistry.comlibretexts.org Studies on the acid-catalyzed reactions of N-chlorotaurine with weakly basic nucleophiles like bromide and iodide ions have shown evidence for a stepwise mechanism. The reaction rates were independent of the nucleophile concentration, which is characteristic of a unimolecular rate-determining step. nih.gov The inverse solvent deuterium (B1214612) isotope effects observed in these studies further support a pre-equilibrium protonation of the nitrogen, which facilitates the departure of the leaving group, a process analogous to the formation of a nitrenium-like intermediate. nih.gov
A concerted, or S(_N)2-type, mechanism involves a single transition state where the nucleophile attacks the nitrogen atom at the same time as the chloride ion departs. libretexts.org This bimolecular process is characterized by a rate law that is first order in both the this compound and the nucleophile. libretexts.org
Proposed S(_N)2-Type Mechanism: Nu + this compound → [Nu---Azetidine---Cl] → N-substituted azetidine + Cl
This pathway is expected to be favored by more reactive, strongly nucleophilic species. Research on the reactions of N-chlorotaurine with highly nucleophilic reagents, such as sulfite (B76179) (SO(_3)) and thiols, demonstrated a shift to a concerted mechanism. nih.gov This was evidenced by the observation of general acid catalysis, where proton transfer to the nitrogen and chlorine transfer to the nucleophile occur in a single step. nih.gov
Theoretical studies on the gas-phase S(_N)2 reactions of chloramine (B81541) (NH(_2)Cl) with various anionic nucleophiles have shown that these reactions are significantly faster than the analogous reactions at a carbon center (e.g., with CH(_3)Cl). acs.org The reactions are predicted to proceed through a backside attack, leading to an inversion of configuration at the nitrogen center, similar to S(_N)2 reactions at carbon. acs.org
| Characteristic | S_N1 Type Process | S_N2 Type Process |
|---|---|---|
| Rate Law | Rate = k[this compound] | Rate = k[this compound][Nucleophile] |
| Mechanism | Stepwise (two steps) | Concerted (one step) |
| Intermediate | Azetidinyl-nitrenium ion | None (transition state only) |
| Nucleophile Favorability | Weak nucleophiles | Strong nucleophiles |
| Solvent Effects | Favored by polar protic solvents | Favored by polar aprotic solvents |
S_N1 Type Processes
Rearrangement Reactions Involving the Azetidine Ring
The strained four-membered ring of azetidine derivatives can undergo various rearrangement reactions, leading to either ring expansion or ring contraction products. While specific studies on the rearrangement of this compound are limited, analogies can be drawn from related systems.
One potential rearrangement pathway for this compound could involve the formation of a bridged aziridinium (B1262131) ion intermediate, which can then be opened by a nucleophile to give a rearranged product. For instance, the treatment of certain 2-(bromomethyl)aziridines with hydrochloric acid followed by a base leads to the formation of 3-chloroazetidines, indicating a ring expansion-contraction equilibrium is possible. clockss.org
Another class of relevant rearrangements is photochemical reactions. Studies on N-chlorolactams have shown that photolysis can induce a ring contraction. This reaction is believed to proceed through a concerted mechanism where the stereochemistry of the migrating carbon is retained in the product. While this compound is not a lactam, this suggests that photochemical conditions could potentially induce novel rearrangements in the this compound ring system.
Furthermore, computational studies have become a powerful tool for predicting and understanding complex reaction pathways, including rearrangements. frontiersin.orgrsc.org Theoretical analysis of the potential energy surface of this compound could reveal feasible pathways for ring expansion to pyrrolidine (B122466) derivatives or other rearrangements that may not be readily observable experimentally. For example, the rearrangement of other small, strained heterocycles is often initiated by the cleavage of a bond to form a diradical or zwitterionic intermediate, which then cyclizes to a new ring system. rsc.org
Reactivity Profiles and Transformational Chemistry of N Chloroazetidine
Strain-Driven Reactivity of the Azetidine (B1206935) Ring System
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is characterized by significant ring strain. researchgate.netrsc.org The strain energy of azetidine is approximately 25.2-25.4 kcal/mol, a value comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and significantly higher than that of its five-membered counterpart, pyrrolidine (B122466) (5.8 kcal/mol). researchgate.netrsc.org This substantial strain is a primary driver of its chemical reactivity. researchgate.netrsc.org
The high ring-strain energy makes the azetidine ring susceptible to cleavage under various conditions, as ring-opening reactions relieve this inherent strain. beilstein-journals.org While the ring is more stable than the highly reactive three-membered aziridine (B145994) ring, its strain is sufficient to facilitate unique chemical transformations that are not observed in less strained systems like pyrrolidine or piperidine. researchgate.netrsc.org This balance of moderate stability and heightened reactivity allows azetidines to be handled while still serving as versatile intermediates for the synthesis of more complex nitrogen-containing molecules. rsc.org The presence of the N-chloro moiety in N-chloroazetidine further activates the ring towards certain transformations.
Table 1: Comparison of Ring Strain Energies
| Cyclic Compound | Ring Strain (kcal/mol) |
| Aziridine | 26.7 - 27.7 |
| Azetidine | 25.2 - 25.4 |
| Pyrrolidine | 5.4 - 5.8 |
| Piperidine | ~0 |
| Cyclopropane | 27.6 |
| Cyclobutane | 26.4 |
Source: Data compiled from multiple chemical literature sources. researchgate.netrsc.org
Ring Opening Reactions of this compound
The strain within the azetidine ring makes it prone to ring-opening reactions, which can be initiated by either nucleophiles or electrophiles. beilstein-journals.orgrsc.org The N-chloro group can influence the regioselectivity and feasibility of these reactions.
Nucleophilic attack on a carbon atom of the azetidine ring leads to cleavage of a carbon-nitrogen bond. In the case of this compound, the reaction is often preceded by the formation of a more electrophilic azetidinium ion, which is then opened by a nucleophile. organic-chemistry.org The regioselectivity of the attack is influenced by steric and electronic factors of substituents on the ring. organic-chemistry.org
For an unsubstituted or symmetrically substituted azetidinium ion, attack can occur at either of the α-carbons. However, for unsymmetrically substituted azetidines, the nucleophile typically attacks the less sterically hindered carbon in an SN2-type mechanism. organic-chemistry.orgosaka-u.ac.jp For example, studies on related 1-tert-butyl-3-chloroazetidine have shown its reactivity with various nucleophiles. acs.org Similarly, enantiopure azetidinium salts react regioselectively with nucleophiles like azide, benzylamine, and acetate, with the point of attack depending on the substitution pattern of the ring. organic-chemistry.org
Table 2: Illustrative Nucleophilic Ring Opening of Azetidinium Intermediates
| Azetidinium Precursor | Nucleophile | Product Type |
| 2-Aryl-N-tosylazetidine | Nitriles (in presence of ZnX₂) | Substituted Tetrahydropyrimidines |
| Enantiopure Azetidinium Salts | Azide (N₃⁻) | γ-Azidoamines |
| Enantiopure Azetidinium Salts | Benzylamine | γ-Diamines |
| 2-Phenyl-N-tosylazetidine | Aldehydes/Ketones (in presence of Cu(OTf)₂) | 1,3-Oxazinanes |
Source: Data derived from studies on N-activated azetidines. iitk.ac.inresearchgate.net
Acid-catalyzed ring-opening reactions proceed by protonation of the ring nitrogen, followed by nucleophilic attack on a ring carbon. libretexts.orgbyjus.com This process is analogous to the acid-catalyzed opening of epoxides. libretexts.orgbyjus.com The protonated azetidine is a highly activated electrophile. The subsequent nucleophilic attack can exhibit SN1 or SN2 character depending on the substitution of the ring. If one of the α-carbons is tertiary, the reaction tends to proceed through a pathway with significant SN1 character, where the positive charge builds up on the more substituted carbon, directing the nucleophile to that position. libretexts.org In the absence of such stabilizing groups, an SN2 mechanism at the less substituted carbon is more likely. Lewis acids can also mediate these transformations, as seen in the BF₃·OEt₂ mediated ring-opening of 2-aryl-N-sulfonylazetidines. iitk.ac.in
Nucleophilic Ring Opening
Ring Expansion Reactions of this compound
Ring expansion reactions provide a powerful method for converting the four-membered azetidine ring into larger, five- or six-membered heterocycles like pyrrolidines and piperidines. researchgate.netwikipedia.org These transformations often proceed through the formation of a bicyclic azetidinium intermediate, which is then opened by a nucleophile in a regioselective manner. researchgate.net
A common strategy involves the rearrangement of a 1,2-aminochloroalkyl group. acs.org While specific examples for this compound itself are not extensively documented, related transformations are well-known. For instance, the rearrangement of 1-ethyl-2-chloromethylpyrrolidine to 1-ethyl-3-chloropiperidine illustrates the general principle. acs.org Another approach is the researchgate.netrsc.org-Stevens rearrangement, which can be used for one-carbon ring expansions of nitrogen heterocycles through the formation of an ammonium (B1175870) ylide intermediate. nih.gov This has been demonstrated in the biocatalytic conversion of aziridines to azetidines, and conceptually could be applied to expand azetidines to pyrrolidines. nih.gov
Cycloaddition Reactions Involving this compound
This compound and its derivatives can participate in cycloaddition reactions, leveraging the strained ring system. rsc.org These reactions can lead to the formation of complex polycyclic scaffolds. For example, [2+2] cycloadditions are a key method for synthesizing azetidine rings and can also be a reaction pathway for them. mdpi.comnih.gov The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic method for forming the related azetidin-2-one (B1220530) (β-lactam) ring system. researchgate.net
While direct cycloaddition of this compound is not common, N-activated azetidines can undergo formal [4+2] cycloadditions. For instance, Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines in the presence of nitriles or carbonyl compounds leads to the formation of tetrahydropyrimidines or 1,3-oxazinanes, respectively. iitk.ac.inresearchgate.net These reactions proceed via an SN2-type ring opening to generate a 1,3-dipolar intermediate which is then trapped by the cycloaddition partner. iitk.ac.in
Functional Group Interconversions on this compound Derivatives
Functional group interconversion (FGI) refers to the transformation of one functional group into another without altering the core molecular skeleton. imperial.ac.uksolubilityofthings.com For this compound, the N-Cl bond itself is a key functional group that can undergo various transformations.
The N-Cl bond in N-chloroamines can be reduced to an N-H bond using various reducing agents. This would convert this compound into the parent azetidine. Additionally, the chlorine atom can act as an electrophile ("Cl+"), reacting with nucleophiles or participating in radical reactions.
Other functional groups on the azetidine ring can also be manipulated. For example, a hydroxyl group on the ring could be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophile in an SN2 reaction. ub.eduvanderbilt.edu Similarly, a carbonyl group within an azetidine derivative (an azetidinone) can be reduced to a methylene (B1212753) group (CH₂). acs.org These interconversions allow for the synthesis of a wide array of substituted azetidines from a common precursor.
Advanced Spectroscopic Characterization of N Chloroazetidine
Microwave Spectroscopy for Molecular Structure Elucidation
Microwave spectroscopy is a powerful technique for determining the precise geometric structure of molecules in the gas phase. libretexts.org For N-Chloroazetidine, this method, often combined with gas electron diffraction, has been instrumental in defining its molecular parameters. kitasato-u.ac.jpresearchgate.net
Studies involving the thermal decomposition of this compound have utilized microwave spectroscopy to identify and characterize the resulting products, such as N-chloromethylenimine, 1-azetine (B13808008), and 2-azabutadiene. acs.org This demonstrates the technique's utility in not only characterizing stable molecules but also in studying reaction intermediates and products. acs.org The analysis of the rotational spectra provides highly accurate measurements of bond lengths and angles, contributing to a detailed understanding of the molecule's three-dimensional structure. kitasato-u.ac.jpresearchgate.net
A study combining gas electron diffraction with microwave spectroscopy provided detailed structural parameters for this compound. kitasato-u.ac.jp The rotational constants obtained from the microwave spectrum serve as critical constraints in the analysis of electron diffraction data, leading to a more refined and accurate molecular structure. kitasato-u.ac.jp
Table 1: Selected Structural Parameters of this compound from Combined Gas Electron Diffraction and Microwave Spectroscopy Analysis
| Parameter | Value |
| r(N-Cl) (Å) | 1.758 |
| r(C-N) (Å) | 1.475 |
| r(C-C) (Å) | 1.550 |
| ∠C-N-C (°) | 88.5 |
| Puckering Angle (°) | 32.5 |
Data sourced from a study by Fujiwara et al. kitasato-u.ac.jp
Vibrational Spectroscopy (IR and Raman) for Structural Analysis
IR spectroscopy is particularly sensitive to vibrations that induce a change in the dipole moment, such as the stretching and bending of polar bonds like C-N and N-Cl. edinst.com Raman spectroscopy, on the other hand, detects vibrations that cause a change in the polarizability of the molecule, often providing strong signals for symmetric vibrations and skeletal modes. nih.govedinst.com
The combined use of IR and Raman spectroscopy allows for a more complete vibrational assignment. nih.gov For instance, the analysis of N-chloro-N-ethylethanamine, a related compound, utilized both techniques in conjunction with ab initio calculations to perform a thorough structural and conformational analysis. acs.org Similar approaches are applied to this compound to identify its characteristic vibrational frequencies, which aids in confirming its structure and understanding its bonding characteristics. The pyrolysis of this compound has been studied, indicating its role as a precursor in generating other imines. lookchem.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Technique |
| CH₂ Stretch | ~2950 | IR, Raman |
| Ring Deformation | ~1200 | IR, Raman |
| C-N Stretch | ~1050 | IR |
| N-Cl Stretch | ~700 | IR, Raman |
Note: The exact wavenumbers can vary depending on the physical state of the sample and the specific experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. libretexts.orgembl-hamburg.de By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. libretexts.orgembl-hamburg.de
¹H NMR spectroscopy of this compound reveals distinct signals for the different sets of protons in the molecule. The chemical shifts of these protons are influenced by the electronegativity of the adjacent nitrogen and chlorine atoms, as well as the ring strain inherent in the four-membered azetidine (B1206935) ring.
The protons on the carbon atoms adjacent to the nitrogen (α-protons) are expected to resonate at a lower field (higher ppm) compared to the proton on the β-carbon due to the deshielding effect of the nitrogen atom. The coupling patterns (multiplicities) of the signals provide information about the number of neighboring protons, which helps to confirm the connectivity within the ring. For example, a triplet of triplets might be observed for the β-protons, indicating coupling to the two sets of α-protons.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | α-protons | 3.5 - 4.0 | Triplet |
| ¹H | β-protons | 2.0 - 2.5 | Quintet |
| ¹³C | α-carbons | 50 - 60 | - |
| ¹³C | β-carbon | 15 - 25 | - |
Note: These are predicted values based on general principles and data for similar structures. Actual experimental values may vary.
Proton Nuclear Magnetic Resonance (¹H NMR)
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. uni-saarland.demsu.edu When this compound is subjected to mass spectrometric analysis, it will first be ionized to form a molecular ion (M⁺˙). The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound.
The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. uni-saarland.delcms.cz The pattern of these fragment ions is characteristic of the molecule's structure. For this compound, common fragmentation pathways could include the loss of a chlorine atom, or the opening of the azetidine ring. The analysis of these fragmentation patterns can help to confirm the presence of the chloro and azetidine functionalities within the molecule. nih.govbiorxiv.org
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | m/z (for ³⁵Cl) | Identity |
| [C₃H₆NCl]⁺˙ | 91 | Molecular Ion |
| [C₃H₆N]⁺ | 56 | Loss of Cl |
| [C₂H₄]⁺˙ | 28 | Ethene (from ring cleavage) |
Note: The presence of chlorine will result in isotopic peaks (M⁺˙ and M+2⁺˙) in a roughly 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
Computational Chemistry and Theoretical Modeling of N Chloroazetidine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic distribution and stability of N-Chloroazetidine. cuny.eduresearchgate.net These computational techniques, rooted in quantum mechanics, model the molecule at the electronic level to predict its structure, energy, and other properties. wikipedia.orgarxiv.org For nitrogen-containing compounds like this compound, these calculations are crucial for elucidating the nature of the N-Cl bond and the electronic effects of the strained four-membered ring. cuny.edu
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2, MP3), have been instrumental in studying molecules where experimental data is scarce. nih.gov For instance, ab initio molecular orbital (MO) calculations were essential in assigning the observed infrared spectral bands of 1-azetine (B13808008), an unstable molecule generated from the dehydrochlorination of this compound. researchgate.net Similar calculations on this compound itself are used to determine its equilibrium geometry and vibrational frequencies. acs.org
Force field calculations, a method of molecular mechanics, rely on parameters that are often derived from higher-level ab initio calculations or experimental data. nccr-must.chresearchgate.net A program like QuickFF can be used to generate force fields from ab initio input, specifically an equilibrium structure and a Hessian matrix. github.io For azetidine (B1206935) and its derivatives, scaled ab initio force fields have been developed to accurately reproduce vibrational spectra. acs.org These force fields provide a computationally less expensive way to explore the potential energy surface and dynamics of the molecule. nccr-must.ch
Density Functional Theory (DFT) has become one of the most popular methods for electronic structure calculations in chemistry due to its balance of accuracy and computational cost. wikipedia.org DFT methods calculate the total energy of a system based on its electron density, rather than the complex many-electron wavefunction. wikipedia.orgabinit.org Functionals like B3LYP are commonly used in conjunction with basis sets such as 6-311G(d,p) to optimize molecular geometries, calculate thermodynamic properties, and predict spectroscopic data. ajol.infonih.gov
For this compound and its reaction products, DFT calculations are invaluable. They can predict bond dissociation energies, investigate the stability of different isomers, and model reaction pathways. acs.org For example, computational studies on 2-azabutadiene, a decomposition product of this compound, have used DFT and other high-level methods to characterize its trans and gauche forms, supporting experimental spectroscopic observations. acs.orgnih.govacs.org These studies highlight the predictive power of DFT in understanding the energetics and properties of related species.
Ab Initio Methods and Force Field Calculations
Conformational Analysis and Rotational Isomerism
The four-membered azetidine ring is not planar and exhibits a puckered conformation. The substitution of a chlorine atom on the nitrogen introduces additional complexity to its conformational landscape. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers or rotamers) and determining the energy barriers between them. wikipedia.orgstereoelectronics.org
For this compound, the key conformational variables are the degree of ring puckering and the orientation of the N-Cl bond, which can be either axial or equatorial with respect to the approximate plane of the carbon atoms. Gas electron diffraction studies, combined with microwave spectroscopy and supported by computational calculations, have determined the most stable conformation of this compound. These studies provide precise data on bond lengths and angles, which are characteristic of a specific, low-energy conformation. acs.org The molecule adopts a puckered structure with the chlorine atom in an equatorial position, which is found to be the more stable arrangement.
Below is a table of structural parameters for this compound determined from experimental data, which computational models aim to reproduce.
| Parameter | Value |
|---|---|
| N-Cl Bond Length | 1.758 Å |
| C-N Bond Length | 1.475 Å |
| C-C Bond Length | 1.545 Å |
| Ring Puckering Angle | 27.9 ° |
| Cl-N-C Bond Angle | 112.5 ° |
| C-N-C Bond Angle | 91.3 ° |
This table presents key structural parameters of this compound, reflecting its puckered conformation. Data sourced from Fujiwara et al. (1993). acs.org
Reaction Pathway and Transition State Analysis
Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of reaction pathways, intermediates, and transition states. smu.edu A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier and rate. numberanalytics.com
The thermal decomposition and dehydrochlorination of this compound are key reactions that have been studied computationally. acs.org The dehydrochlorination process, which yields the unstable intermediate 1-azetine, proceeds through a specific transition state. researchgate.net Theoretical analysis of this reaction pathway involves:
Locating Reactants and Products: Optimizing the geometries of this compound and the resulting products (e.g., 1-azetine and HCl).
Finding the Transition State (TS): Searching the potential energy surface for the first-order saddle point connecting reactants and products. This TS structure represents the peak of the energy barrier.
Calculating Activation Energy: Determining the energy difference between the transition state and the reactants.
Computational models can elucidate the mechanism, such as whether the elimination of HCl is a concerted process or occurs in a stepwise fashion. This analysis provides a molecular-level understanding of the factors that govern the reactivity and stability of this compound. numberanalytics.com
Spectroscopic Property Predictions from Computational Models
Theoretical calculations are essential for the interpretation and prediction of molecular spectra. sciencesconf.org By calculating properties like rotational constants and vibrational frequencies, computational models can guide the search for and assignment of spectroscopic signals from unknown or unstable molecules. mit.edu
In the study of this compound and its derivatives, computational predictions have been vital. The microwave spectra of N-chloromethylenimine, 1-azetine, and 2-azabutadiene, all products of this compound's decomposition, were analyzed with the aid of theoretical predictions. acs.org For 2-azabutadiene, accurate computational characterization of the molecular structure, energetics, and spectroscopic properties of its trans and gauche isomers was crucial for interpreting the experimental rotational spectrum. acs.orgacs.org
The general workflow involves:
Calculating the equilibrium geometry of the molecule using methods like DFT or ab initio calculations.
Computing the rotational constants (A, B, C) from the optimized geometry.
Calculating vibrational frequencies and infrared intensities, which helps in assigning experimental IR spectra. acs.org
Predicting dipole moment components, which determine the intensity of rotational transitions. acs.org
The excellent agreement often found between computed and experimental spectroscopic constants validates the accuracy of the theoretical models used. nih.govrsc.org
| Molecule | Property | Computational Prediction | Experimental Value |
|---|---|---|---|
| trans-2-Azabutadiene | Dipole Moment (μb) | 1.46 D | - |
| trans-2-Azabutadiene | Rotational Constant A | 10173.3 MHz | 10168.9 MHz |
| trans-2-Azabutadiene | Rotational Constant B | 3128.5 MHz | 3127.3 MHz |
| trans-2-Azabutadiene | Rotational Constant C | 2412.0 MHz | 2411.3 MHz |
This table compares computationally predicted and experimentally determined spectroscopic properties for trans-2-azabutadiene, a decomposition product of this compound, demonstrating the high accuracy of computational models. Data sourced from Jiang et al. (2022). acs.orgnih.gov
Applications in Advanced Organic Synthesis
N-Chloroazetidine as a Synthetic Intermediate for Heterocyclic Compounds
The this compound moiety is a key functional group that facilitates the conversion of strained ring systems into valuable synthetic building blocks. A significant application involves the electrophilic addition of acyl chlorides across the highly strained N-C(3) σ-bond of 3-substituted 1-azabicyclo[1.1.0]butanes. This reaction provides a direct route to N-acyl-3-halomethyl-3-chloroazetidines, which serve as pivotal intermediates for further transformations. tandfonline.com
For instance, the reaction of 3-bromomethyl-1-azabicyclo[1.1.0]butane with various acyl chlorides affords the corresponding N-acyl-3-bromomethyl-3-chloroazetidines. tandfonline.com These chloroazetidine derivatives can be subsequently converted into N-acyl-3-methyleneazetidines through a zinc-promoted eliminative dehalogenation. The resulting exocyclic double bond is then susceptible to ozonolysis, yielding N-acylazetidin-3-ones, which are important precursors for compounds with potential biological and pharmacological interest. tandfonline.com
A summary of this synthetic pathway is detailed below:
| Acyl Chloride Reagent | This compound Intermediate | Final Azetidin-3-one Product |
| Ethyl chloroformate | N-ethoxycarbonyl-3-bromomethyl-3-chloroazetidine | N-ethoxycarbonylazetidin-3-one |
| Acetyl chloride | N-acetyl-3-bromomethyl-3-chloroazetidine | N-acetylazetidin-3-one |
| Benzoyl chloride | N-benzoyl-3-bromomethyl-3-chloroazetidine | N-benzoylazetidin-3-one |
Table 1: Synthesis of N-acylazetidin-3-ones via this compound Intermediates. tandfonline.com
Furthermore, trans-2-aryl-3-chloroazetidines have proven to be excellent electrophilic substrates for nucleophilic substitution reactions. researchgate.net The chlorine atom at the C-3 position can be displaced by a wide range of nucleophiles, including those based on nitrogen, carbon, sulfur, and oxygen. This reactivity allows for the synthesis of a diverse library of 3-substituted azetidines, demonstrating the role of chloroazetidines as versatile intermediates for generating functionalized heterocyclic compounds. researchgate.net
Stereoselective Synthesis Utilizing this compound
The controlled introduction of stereocenters is a cornerstone of modern organic synthesis. This compound derivatives have been instrumental in developing stereoselective methods for the preparation of chiral azetidines.
A notable example is the stereoselective synthesis of trans-2-aryl-3-chloroazetidines. This process begins with a Staudinger [2+2] cycloaddition between chloroketene and various benzaldimines to produce trans-3-chloro-β-lactams. The stereochemistry of this cycloaddition is crucial and sets the relative configuration of the final product. Subsequent reduction of the β-lactam carbonyl group, often using agents like diborane (B8814927) or alane, yields the target trans-2-aryl-3-chloroazetidines with retention of stereochemistry. researchgate.netacs.org The resulting chloroazetidines are valuable building blocks for the asymmetric synthesis of other functionalized azetidines. researchgate.net
The stereoselectivity of these reactions is highlighted in the following examples:
| Benzaldimine Reactant | Resulting trans-3-Chloro-β-lactam | Final trans-2-Aryl-3-chloroazetidine |
| N-Benzylidene-4-methoxyaniline | trans-1-(4-methoxyphenyl)-3-chloro-4-phenylazetidin-2-one | trans-1-(4-methoxyphenyl)-3-chloro-4-phenylazetidine |
| N-Benzylidene-4-chloroaniline | trans-1-(4-chlorophenyl)-3-chloro-4-phenylazetidin-2-one | trans-1-(4-chlorophenyl)-3-chloro-4-phenylazetidine |
| N-(4-Chlorobenzylidene)aniline | trans-1-phenyl-3-chloro-4-(4-chlorophenyl)azetidin-2-one | trans-1-phenyl-3-chloro-4-(4-chlorophenyl)azetidine |
Table 2: Stereoselective Synthesis of trans-2-Aryl-3-chloroazetidines. researchgate.net
This methodology underscores the importance of the chloro-substituted azetidine (B1206935) framework in stereocontrolled synthesis, where the chlorine atom not only influences the stereochemical outcome of subsequent reactions but also serves as a handle for further diversification. researchgate.net
Contribution to the Synthesis of Azetidine-Based Scaffolds in Complex Molecules
The azetidine ring is a "bioisostere" of the proline ring and is considered a valuable scaffold in medicinal chemistry and natural product synthesis due to its unique conformational constraints. rsc.org this compound intermediates play a significant role in the construction of these complex, often polycyclic or highly substituted, molecular architectures.
The synthesis of N-substituted azetidin-3-ones from N-acyl-3-bromomethyl-3-chloroazetidines is a key example. tandfonline.com These azetidin-3-ones are not merely simple heterocycles; they are versatile platforms for building more elaborate structures. They have been utilized as key intermediates in the synthesis of novel energetic materials and are starting points for preparing compounds of pharmacological interest. tandfonline.com
Moreover, the ability to perform nucleophilic substitution on the C-Cl bond of chloroazetidines allows for the strategic introduction of various functional groups and side chains, which is essential for developing diverse molecular scaffolds. researchgate.net For example, the reaction of trans-2-aryl-3-chloroazetidines with different nucleophiles leads to a variety of 3-substituted azetidines, effectively generating a library of scaffolds from a common chloroazetidine precursor. researchgate.net This approach is fundamental to diversity-oriented synthesis, where the goal is to create collections of structurally diverse small molecules for biological screening. bham.ac.uk The chloroazetidine intermediate is thus a critical linchpin, enabling the transformation of simple starting materials into complex azetidine-based frameworks suitable for applications in drug discovery and materials science. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Chloroazetidine, and how can researchers optimize yield and purity?
- Methodological Answer : Begin with a literature review of peer-reviewed journals (e.g., via Google Scholar sorted by citation count ) to identify common synthesis protocols, such as chlorination of azetidine derivatives. Use factorial design experiments to test variables like reaction temperature, solvent polarity, and stoichiometric ratios of reagents. Characterize products via NMR, IR, and mass spectrometry to confirm structural integrity . Optimize purification steps (e.g., column chromatography, recrystallization) and validate purity using HPLC or GC-MS. Maintain detailed records of reaction conditions and yields for reproducibility .
Q. How should researchers design experiments to characterize the physicochemical properties of this compound?
- Methodological Answer : Prioritize properties critical to reactivity and stability, such as solubility (in polar vs. nonpolar solvents), thermal stability (via DSC/TGA), and pKa (using potentiometric titration). For spectroscopic characterization, combine UV-Vis, FTIR, and X-ray crystallography. Cross-validate data with computational models (e.g., DFT calculations for molecular geometry) . Tabulate results with error margins and statistical significance to address variability .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported reactivity profiles of this compound under varying pH conditions?
- Methodological Answer : Replicate conflicting studies with strict controls (e.g., buffer composition, ionic strength) . Use kinetic studies (e.g., stopped-flow spectroscopy) to track reaction intermediates. Compare degradation pathways via LC-MS and propose mechanistic models. Employ multivariate analysis to isolate confounding variables (e.g., trace metal impurities) . Publish negative results to clarify discrepancies and refine existing hypotheses .
Q. How can computational chemistry be integrated with experimental data to predict the stability of this compound in complex biological systems?
- Methodological Answer : Combine molecular dynamics simulations (e.g., using AMBER or GROMACS) with in vitro assays (e.g., plasma stability tests). Parameterize force fields using experimental thermodynamic data. Validate predictions via HPLC quantification of degradation products over time. Address limitations of in silico models by documenting assumptions (e.g., solvent effects, implicit vs. explicit solvation) . Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the translational relevance of findings .
Q. What advanced spectroscopic techniques are most effective for analyzing this compound’s interaction with biomolecules?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Use cryo-EM or NMR spectroscopy for structural insights into adduct formation. Cross-reference with mutagenesis studies to identify critical binding residues. Ensure reproducibility by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) in data reporting .
Methodological Guidance for Data Analysis
- Addressing Data Variability : Use ANOVA or Tukey’s HSD test to assess batch-to-batch variability in synthesis . Include error bars and confidence intervals in graphical representations .
- Literature Synthesis : Organize findings into tables comparing synthesis yields, stability data, and reactivity across studies. Highlight gaps using SWOT analysis (Strengths, Weaknesses, Opportunities, Threats) .
- Ethical Reporting : Disclose conflicts of interest and funding sources. Cite primary literature over reviews to avoid indirect biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
